4-Bromo-2-ethylphenyl isocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-ethylphenyl isocyanate can be synthesized through the reaction of 4-bromo-2-ethylphenylamine with phosgene (COCl2) under controlled conditions . The reaction typically involves the following steps:
- Dissolving 4-bromo-2-ethylphenylamine in an inert solvent such as dichloromethane.
- Adding phosgene gas to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.
- Allowing the reaction to proceed until completion, followed by purification of the product through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale equipment and more stringent safety measures due to the hazardous nature of phosgene . The process would typically include automated systems for gas handling and temperature control to ensure consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: Reaction with water to produce 4-bromo-2-ethylphenylamine and carbon dioxide.
Addition reactions: Reaction with compounds containing active hydrogen atoms, such as amines, to form substituted ureas.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
4-Bromo-2-ethylphenyl isocyanate has various applications in scientific research, including:
Synthesis of biologically active molecules: Used in the preparation of anticancer agents and antiviral drugs.
Functionalized resins: Utilized in solid-phase peptide synthesis for the development of new peptides and proteins.
Materials science: Employed in the design and development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-ethylphenyl isocyanate involves its reactivity with nucleophiles, leading to the formation of various substituted products . The isocyanate group (NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is the basis for its use in the synthesis of ureas, carbamates, and thiocarbamates .
Comparison with Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the bromine and ethyl substituents.
4-Bromo-2-methylphenyl isocyanate: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-2-chlorophenyl isocyanate: Similar structure but with a chlorine atom instead of an ethyl group.
Uniqueness: 4-Bromo-2-ethylphenyl isocyanate is unique due to the presence of both bromine and ethyl substituents on the phenyl ring, which can influence its reactivity and the properties of the products formed from its reactions . This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
4-bromo-2-ethyl-1-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIAQDYICDWTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403168 | |
Record name | 4-Bromo-2-ethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-24-5 | |
Record name | 4-Bromo-2-ethyl-1-isocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480439-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-ethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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